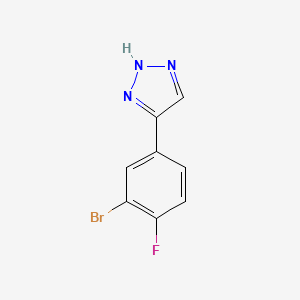
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the triazole moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Phenyl Azide: The starting material, 3-bromo-4-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield 3-bromo-4-fluorophenyl azide.
Cycloaddition Reaction: The phenyl azide undergoes a 1,3-dipolar cycloaddition reaction with an alkyne, such as propargyl alcohol, under copper(I) catalysis (CuSO4 and sodium ascorbate) to form the triazole ring. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield the corresponding triazole N-oxide.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid.
Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in toluene.
Major Products
Substitution: Formation of methoxy or tert-butyl derivatives.
Oxidation: Formation of triazole N-oxide.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenylboronic acid: Shares the bromo and fluoro substituents but differs in the functional group attached to the phenyl ring.
3-Bromo-4-fluorophenylmethanamine: Contains a methanamine group instead of the triazole ring.
3-Bromo-4-fluorophenylacetylene: Features an acetylene group in place of the triazole ring.
Uniqueness
4-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents further enhances its properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5BrFN3 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5BrFN3/c9-6-3-5(1-2-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
WETDHKLNTXLCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



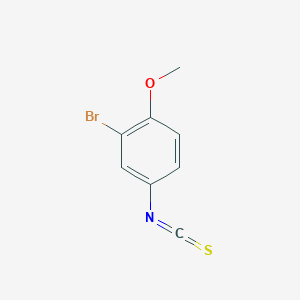
![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
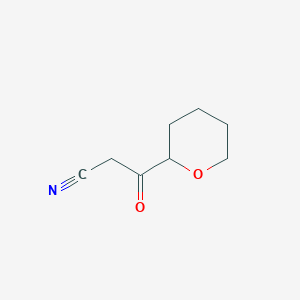
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)

![(S)-1-[(S)-2-Amino-3,3-dimethylbutanoyl]-N-methyl-N-phenylpyrrolidine-2-carboxamide](/img/structure/B15337246.png)
![1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B15337261.png)
![Methyl 3-[4-(tert-Butoxy)phenyl]propanoate](/img/structure/B15337268.png)
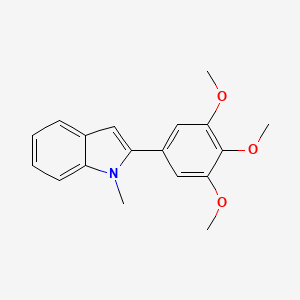
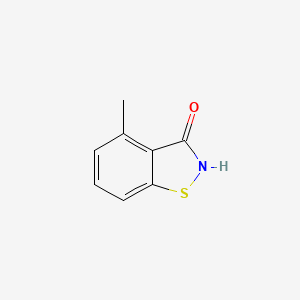
![4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337277.png)
![2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
![methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B15337293.png)
